molecular formula C29H21N5NaO7S B1669013 C.I. Direct Red 1, disodium salt CAS No. 2429-84-7

C.I. Direct Red 1, disodium salt

Cat. No.: B1669013
CAS No.: 2429-84-7
M. Wt: 606.6 g/mol
InChI Key: DOPKABLFWHHJPX-UHFFFAOYSA-N
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Description

C.I. Direct Red 1, disodium salt: is a synthetic dye belonging to the azo dye family. It is commonly used in the textile industry to dye cotton, wool, and silk. The dye is also used in the food industry to color meat, fish, and cheese. Its molecular formula is C29H21N5NaO7S, and it has a molecular weight of 606.56 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C.I. Direct Red 1, disodium salt typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: C.I. Direct Red 1, disodium salt undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized under specific conditions, leading to the formation of different products.

    Reduction: The azo group can be reduced to form amines, which can further react to form other compounds.

    Substitution: The aromatic rings in the dye can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products:

    Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Substituted aromatic compounds.

Scientific Research Applications

C.I. Direct Red 1, disodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of azo dye chemistry and reactions.

    Biology: Employed in staining techniques for biological tissues and cells.

    Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.

    Industry: Utilized in the textile and food industries for coloring purposes.

Mechanism of Action

The mechanism of action of C.I. Direct Red 1, disodium salt involves its interaction with various molecular targets. The azo group in the dye can interact with proteins and nucleic acids, leading to changes in their structure and function. The dye can also undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

  • C.I. Direct Red 2
  • C.I. Direct Red 4
  • C.I. Direct Red 28

Comparison: C.I. Direct Red 1, disodium salt is unique due to its specific molecular structure, which imparts distinct color properties and reactivity. Compared to other similar compounds, it has a higher affinity for certain substrates and exhibits different reactivity patterns in chemical reactions.

Properties

CAS No.

2429-84-7

Molecular Formula

C29H21N5NaO7S

Molecular Weight

606.6 g/mol

IUPAC Name

disodium;5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C29H21N5O7S.Na/c30-24-11-5-18-13-22(42(39,40)41)15-26(36)27(18)28(24)34-32-20-8-3-17(4-9-20)16-1-6-19(7-2-16)31-33-21-10-12-25(35)23(14-21)29(37)38;/h1-15,35-36H,30H2,(H,37,38)(H,39,40,41);

InChI Key

DOPKABLFWHHJPX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)N=NC5=CC(=C(C=C5)O)C(=O)O.[Na]

Appearance

Solid powder

2429-84-7

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. Direct Red 1, disodium salt;  Chrome Fast Red F;  Enianil Fast Red F;  COLUMBIA FAST RED F;  Neonyl Red 2B;  Japanol Fast Red 1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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